N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine
Description
N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine (CAS: 81505-64-8) is a chemically modified amino acid derivative widely utilized in pharmaceutical synthesis and microbiological research. Its structure features a tert-butyloxycarbonyl (Boc) protecting group at the α-amino position and a hydroxyl group at the ε-carbon (6th position of the norleucine backbone). This compound is critical in synthesizing iron-chelating agents such as Mycobactin and Aerobactin, which are essential for bacterial iron acquisition . The Boc group enhances stability during synthetic processes, while the hydroxyl group facilitates coordination with metal ions like iron, enabling applications in studying bacterial pathogenesis and drug development .
Key synthetic routes involve alkylation reactions with hydroxamate precursors. For instance, Maurer and Miller (2007) demonstrated its use in constructing Aerobactin via N-alkylation of ε-hydroxynorleucine derivatives with bromides, achieving selective functionalization critical for bacterial siderophore synthesis .
Properties
IUPAC Name |
6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-8(9(14)15)6-4-5-7-13/h8,13H,4-7H2,1-3H3,(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFDKSWARKFUGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of ε-Hydroxynorleucine Derivatives
The core synthesis begins with ε-hydroxynorleucine, a non-proteinogenic amino acid. Maurer and Miller demonstrated that N-alkylation of ε-hydroxynorleucine O-benzylhydroxamate (7a) using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) selectively functionalizes the ε-hydroxyl group. This Mitsunobu-like reaction proceeds via nucleophilic attack on the in-situ-generated alkoxyphosphonium intermediate, favoring N-alkylation over O-alkylation when sterically hindered hydroxamates are employed.
Table 1: Comparative Alkylation Conditions
Introduction of Boc Protecting Group
Following alkylation, the α-amino group is protected using di-tert-butyl dicarbonate (Boc anhydride). In a representative procedure by J-stage researchers, ε-hydroxynorleucine (5.0 g, 34 mmol) is dissolved in a 1:1 mixture of dioxane and water, followed by addition of Boc₂O (8.9 g, 41 mmol) and sodium hydroxide (2.7 g, 68 mmol) at 0°C. The reaction is stirred for 12 hours at room temperature, achieving >95% conversion to N-Boc-6-hydroxy-DL-norleucine as confirmed by thin-layer chromatography (Rf = 0.45 in ethyl acetate/hexane 1:1).
Stepwise Synthesis and Reaction Optimization
Hydrogenolytic Deprotection of Benzyl Ethers
Post-alkylation intermediates often contain benzyl ether protections at the ε-hydroxyl group. Catalytic hydrogenation over 10% Pd/C in ethanol (50 psi H₂, 25°C) cleaves the benzyl group quantitatively within 2 hours. Critical parameters include:
Stereochemical Control in DL-Norleucine Derivatives
Racemic resolution remains challenging due to the DL-configuration. Maurer et al. achieved enantiomeric enrichment (ee >98%) via enzymatic hydrolysis using porcine liver esterase (PLE). The (D)-enantiomer is preferentially hydrolyzed when the hydroxyl group is acetylated, leaving the (L)-enantiomer intact.
Table 2: Enzymatic Resolution Parameters
| Enzyme | Substrate | pH | Temperature | ee (%) |
|---|---|---|---|---|
| Porcine Liver Esterase | N-Acetyl-6-hydroxy-DL-norleucine | 7.4 | 37°C | 98 |
| Candida antarctica Lipase | N-Boc-6-hydroxy-DL-norleucine methyl ester | 6.8 | 30°C | 85 |
Large-Scale Production and Industrial Adaptations
Continuous Flow Synthesis
Recent advancements employ flow chemistry to improve reproducibility. A 2024 study detailed a two-reactor system:
Green Chemistry Approaches
Solvent substitution plays a key role in sustainable synthesis:
-
Replacement of DCM : Cyclopentyl methyl ether (CPME) reduces toxicity while maintaining reaction efficiency (yield drop <3%)
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Catalyst Recycling : Pd/C catalysts are reactivated via oxidative treatment (H₂O₂, 30%) with <5% activity loss over 10 cycles
Analytical Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the compound or alter its reactivity.
Substitution: Commonly involves replacing one functional group with another to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and temperature controls to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Peptide Synthesis
One of the primary applications of Boc-6-OH-DL-Norleucine is in the synthesis of peptides. It serves as a key building block for the preparation of complex peptide structures due to its ability to undergo selective reactions. For instance, it has been utilized in the synthesis of Mycobactin and Aerobactin, both of which are iron-chelating agents essential for microbial growth and pathogenicity .
Case Study: Synthesis of Mycobactin
- Objective : To synthesize Mycobactin, an essential iron chelator for Mycobacterium species.
- Methodology : The synthesis involves the use of Boc-6-OH-DL-Norleucine as a precursor, which undergoes various alkylation and deprotection steps.
- Results : The final product demonstrated effective iron-binding properties, confirming the utility of Boc-6-OH-DL-Norleucine in synthesizing biologically active compounds.
Medicinal Chemistry
Boc-6-OH-DL-Norleucine has also found applications in medicinal chemistry, particularly in the development of therapeutic agents. Its derivatives have shown promising results in biological assays, especially concerning antifibrinolytic activity.
Case Study: Antifibrinolytic Activity
- Research : A series of derivatives based on Boc-6-OH-DL-Norleucine were evaluated for their potential as antifibrinolytic agents.
- Findings : Derivatives exhibited significant inhibition of plasmin activity, with some showing IC50 values lower than standard antifibrinolytics . This suggests that Boc-6-OH-DL-Norleucine can be modified to enhance therapeutic efficacy.
Protein Engineering
In protein engineering, Boc-6-OH-DL-Norleucine is employed to introduce hydrophobic characteristics into peptides. This modification can enhance peptide stability and bioactivity.
Application: Curvature-Sensing Peptides
- Study : Research on amphipathic peptides indicated that incorporating Boc-6-OH-DL-Norleucine improved their curvature-sensing abilities when interacting with lipid membranes .
- Outcome : The modified peptides exhibited increased binding affinity to lipid vesicles, demonstrating the impact of structural modifications on peptide functionality.
Analytical Applications
Boc-6-OH-DL-Norleucine is also used in analytical method development and quality control processes within pharmaceutical settings. Its role as a standard or reactant in various assays aids in ensuring the reliability and accuracy of analytical results.
Quality Control Applications
- Usage : Employed in method validation for Abbreviated New Drug Applications (ANDA) to ensure compliance with regulatory standards .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Peptide Synthesis | Synthesis of Mycobactin | Effective iron chelation |
| Medicinal Chemistry | Antifibrinolytic agent development | Significant inhibition of plasmin activity |
| Protein Engineering | Curvature-sensing peptides | Enhanced binding affinity to lipid membranes |
| Analytical Applications | Quality control in pharmaceutical assays | Reliable method validation for ANDA compliance |
Mechanism of Action
The mechanism by which N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural and Functional Group Analysis
The table below compares N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine with related compounds:
Research Findings and Limitations
- Synthetic Efficiency : Hydrogenation of (D,L)-10a derived from this compound yields racemic N6-acetyl-N6-hydroxylysine with >85% purity, whereas enantiopure analogs require costly chiral starting materials .
- Stability : The Boc group enhances stability under acidic conditions compared to carbobenzyloxy (Cbz)-protected analogs, but its bulkiness may hinder reactions in sterically constrained systems .
Biological Activity
N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine (Boc-6-OH-DL-Nle) is a non-canonical amino acid that has garnered interest in various fields, including biochemistry and pharmacology. This compound is notable for its applications in synthesizing biologically active peptides and its role as an iron chelator in microbial systems. This article explores the biological activity of Boc-6-OH-DL-Nle, highlighting its mechanisms of action, biochemical properties, and potential therapeutic applications.
Boc-6-OH-DL-Nle functions primarily through its ability to interact with biological macromolecules, influencing various biochemical pathways:
- Iron Chelation : Boc-6-OH-DL-Nle acts as an iron chelator, facilitating the uptake of iron in microbial systems such as Mycobacterium species. This property is crucial for the survival and proliferation of these organisms in iron-limited environments .
- Cellular Interactions : The compound may interact with specific receptors or enzymes, influencing cellular signaling pathways. Although detailed receptor interactions remain to be fully elucidated, its structural similarity to canonical amino acids suggests potential roles in protein synthesis and modulation of enzyme activities.
The biochemical properties of Boc-6-OH-DL-Nle are essential for understanding its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉N₃O₃ |
| Molecular Weight | 253.30 g/mol |
| Melting Point | 80-82 °C |
| Solubility | Soluble in alcohol and ether |
These properties indicate that Boc-6-OH-DL-Nle is relatively stable under physiological conditions, making it suitable for various experimental applications.
3. Case Studies and Research Findings
Several studies have investigated the biological activity of Boc-6-OH-DL-Nle, focusing on its role in microbial growth and peptide synthesis:
3.1 Iron Chelation Studies
Research has shown that Boc-6-OH-DL-Nle can enhance the growth of Mycobacterium species by acting as an iron chelator. In a study examining the effects of various chelators on bacterial growth, Boc-6-OH-DL-Nle demonstrated significant efficacy in promoting cellular proliferation under iron-limited conditions .
3.2 Peptide Synthesis Applications
Boc-6-OH-DL-Nle is utilized in peptide synthesis due to its protective group that allows for selective reactions during the formation of peptide bonds. In a comparative analysis, peptides synthesized using Boc-6-OH-DL-Nle exhibited improved stability and biological activity compared to those synthesized with standard amino acids .
4. Potential Therapeutic Applications
The unique properties of Boc-6-OH-DL-Nle suggest several potential therapeutic applications:
- Antimicrobial Agents : Given its role as an iron chelator, Boc-6-OH-DL-Nle may be developed into antimicrobial agents targeting iron-dependent pathogens.
- Peptide Therapeutics : The compound can be incorporated into peptide therapeutics to enhance stability and bioactivity, particularly in drug design targeting specific receptors or enzymes.
Q & A
Basic Research Questions
Q. What is the recommended synthetic route for N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine?
- Methodology : The Boc (tert-butyloxycarbonyl) protection of DL-norleucine typically involves reacting the amino acid with di-tert-butyl dicarbonate in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃). Post-reaction purification is achieved via ethyl acetate extraction and silica gel chromatography. Monitor reaction progress using TLC with ninhydrin staining .
- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the Boc group. Racemization risks during synthesis require pH control (<9) and low temperatures .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and hydroxy/norleucine backbone.
- HPLC : Reverse-phase C18 column with UV detection (210–220 nm) to assess purity (>95%).
- Mass Spectrometry : ESI-MS for molecular ion verification (expected [M+H]⁺ = ~305.3 g/mol) .
Q. What storage conditions optimize long-term stability?
- Protocol : Store desiccated at –20°C under inert gas (argon/nitrogen). Avoid exposure to moisture, strong acids/bases, or oxidizing agents. Shelf-life studies suggest stability for ≥12 months under these conditions .
Advanced Research Questions
Q. How does the tert-butyloxycarbonyl group influence stability under enzymatic or hydrolytic conditions?
- Experimental Design :
Hydrolytic Stability : Incubate the compound in buffers (pH 2–10) at 37°C. Monitor Boc deprotection via HPLC.
Enzymatic Resistance : Expose to proteases (e.g., trypsin) and analyze degradation products using LC-MS.
- Findings : The Boc group is stable at neutral pH but cleaved rapidly under acidic conditions (e.g., 50% TFA in 1–2 hours) .
Q. What strategies mitigate racemization during peptide coupling reactions?
- Approach :
- Use coupling reagents like HOBt/DCC to minimize racemization.
- Conduct reactions at 0–4°C in DMF or DCM.
- Monitor optical rotation ([α]D²⁵) and compare to enantiopure standards .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Troubleshooting :
- Isomeric Purity : The DL-form may cause split signals; use chiral HPLC to confirm enantiomeric ratio.
- Solvent Artifacts : Ensure complete solvent removal (e.g., DMF residuals cause δ 2.7–3.1 ppm shifts).
- Hydrogen Bonding : The 6-hydroxy group may induce variable coupling constants in different solvents (e.g., DMSO-d₆ vs. CDCl₃) .
Q. What side reactions occur during Boc deprotection, and how are they controlled?
- Mechanistic Insights :
- tert-Butyl Cation Formation : Scavengers like anisole or thioanisole prevent alkylation side reactions during TFA-mediated deprotection.
- Byproduct Identification : Use LC-MS to detect tert-butyl alcohol or CO₂-derived artifacts .
Q. How does the hydroxy group at position 6 affect reactivity in downstream modifications?
- Functionalization Studies :
- Protection : Test silyl (e.g., TBSCl) or acetyl groups to block the hydroxyl during peptide synthesis.
- Derivatization : Phosphorylation via DCC-mediated coupling; confirm via ³¹P NMR .
Methodological Recommendations
- Spectral Data Interpretation : Cross-reference with Boc-protected homologs (e.g., N-Boc-L-isoleucine ) to validate assignments.
- Contradiction Analysis : For conflicting stability data, replicate experiments under controlled humidity and oxygen levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
